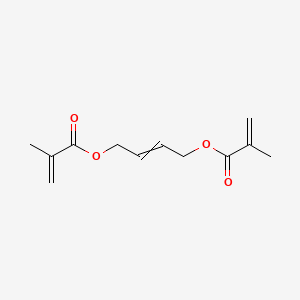
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O4. This compound is characterized by the presence of two ester functional groups and a conjugated diene system. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate typically involves the esterification of 4-hydroxybut-2-enyl alcohol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products
Oxidation: 4-(2-methylprop-2-enoyloxy)but-2-enoic acid.
Reduction: 4-(2-methylprop-2-enoyloxy)but-2-en-1-ol.
Substitution: 4-(2-methylprop-2-enoyloxy)but-2-enyl methanoate.
Aplicaciones Científicas De Investigación
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive ester groups.
Mecanismo De Acción
The mechanism of action of 4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The conjugated diene system allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including enzymes and receptors, depending on their functional groups and overall structure.
Comparación Con Compuestos Similares
Similar Compounds
But-3-enyl 2-methylprop-2-enoate: Similar in structure but lacks the additional ester group.
4-[(2-methylprop-2-enyl)oxy]benzoic acid: Contains a benzoic acid moiety instead of the but-2-enyl group.
4-(2-Methyl-2-propenyl)phenol: Contains a phenol group instead of the ester groups.
Uniqueness
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate is unique due to its dual ester functionality and conjugated diene system, which provide it with distinct reactivity and polymerization capabilities. This makes it particularly valuable in the synthesis of specialized polymers and materials with tailored properties.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enoyloxy)but-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3 |
Clave InChI |
SNPKTIBMZOAVGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



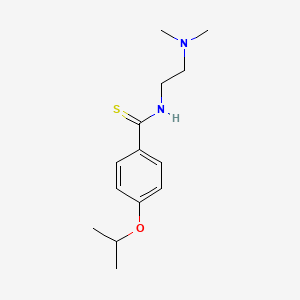
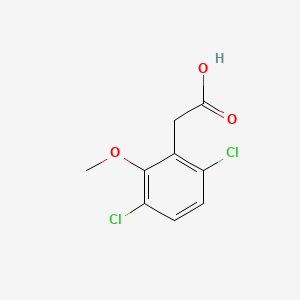
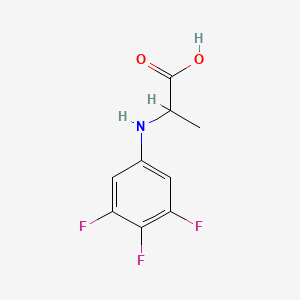
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)

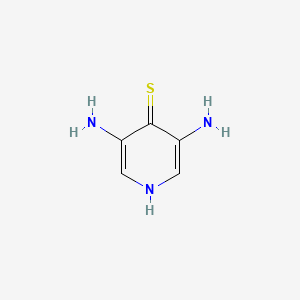
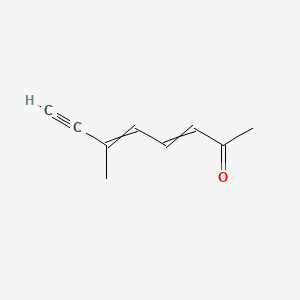
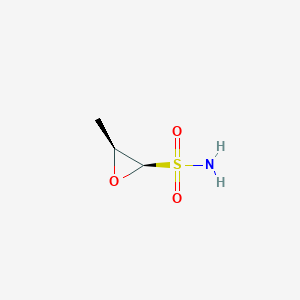
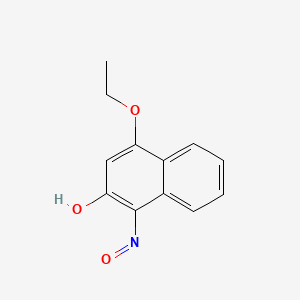
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

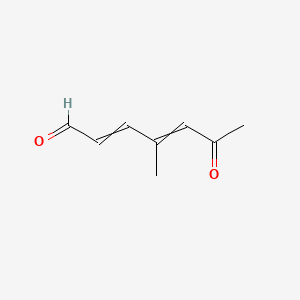
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
